1-(2-(Propylthio)ethyl)pyrrolidine-2-thione
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Overview
Description
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione is a chemical compound with the molecular formula C9H17NS2. It is also known as 2-Pyrrolidinethione, 1-[2-(propylthio)ethyl]-. This compound is characterized by the presence of a pyrrolidine ring, a thione group, and a propylthioethyl substituent. It has a molecular weight of 203.37 g/mol .
Preparation Methods
The synthesis of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-thione with 2-bromoethyl propyl sulfide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through column chromatography or recrystallization .
Chemical Reactions Analysis
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the propylthioethyl group, where nucleophiles such as amines or thiols can replace the propylthio group.
Scientific Research Applications
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals. .
Mechanism of Action
The mechanism of action of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the propylthioethyl substituent, making it less versatile in chemical reactions.
Pyrrolidine-2-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
Pyrrolidine-2,5-dione: Has two carbonyl groups, making it more reactive and suitable for different synthetic applications
The uniqueness of this compound lies in its combination of a pyrrolidine ring, thione group, and propylthioethyl substituent, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C9H17NS2 |
---|---|
Molecular Weight |
203.4 g/mol |
IUPAC Name |
1-(2-propylsulfanylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-2-7-12-8-6-10-5-3-4-9(10)11/h2-8H2,1H3 |
InChI Key |
ZSLHVTOBANWUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCN1CCCC1=S |
Origin of Product |
United States |
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